molecular formula C30H22O10 B1201799 Daphnodorin B CAS No. 95733-02-1

Daphnodorin B

Cat. No.: B1201799
CAS No.: 95733-02-1
M. Wt: 542.5 g/mol
InChI Key: JBNFGJOTOPTIDE-RBISFHTESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Daphnodorin B involves a multi-step reaction process. Key steps include:

    N-ethyl-N,N-diisopropylamine in dichloromethane: under an inert atmosphere at 0°C for 1 hour.

    Potassium carbonate in acetone: at 80°C for 10 hours.

    Hydrogen chloride in water and methanol: at 30°C for 12 hours.

    Sodium hydride in N,N-dimethyl-formamide: at 0°C for 0.17 hours.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources using high-speed counter-current chromatography (HSCCC). The process includes:

Chemical Reactions Analysis

Types of Reactions: Daphnodorin B undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols .

Scientific Research Applications

Daphnodorin B has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying biflavonoid synthesis and reactions.

    Biology: Investigated for its antioxidative and anti-inflammatory properties.

    Medicine: Explored for potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of natural antioxidants and preservatives .

Mechanism of Action

The mechanism of action of Daphnodorin B involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of Daphnodorin B: this compound stands out due to its potent antioxidative and anti-inflammatory activities, making it a promising candidate for therapeutic applications. Its unique structural features, such as the presence of multiple hydroxyl groups, contribute to its high reactivity and biological activity .

Properties

IUPAC Name

[(2R,3S)-3,5-dihydroxy-2,8-bis(4-hydroxyphenyl)-3,4-dihydro-2H-furo[2,3-h]chromen-9-yl]-(2,4,6-trihydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-23-25(30(18)40-28)26(29(39-23)14-3-7-16(32)8-4-14)27(38)24-20(35)9-17(33)10-21(24)36/h1-10,12,22,28,31-37H,11H2/t22-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNFGJOTOPTIDE-RBISFHTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C(=C(O3)C4=CC=C(C=C4)O)C(=O)C5=C(C=C(C=C5O)O)O)O)C6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC3=C2C(=C(O3)C4=CC=C(C=C4)O)C(=O)C5=C(C=C(C=C5O)O)O)O)C6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241941
Record name Daphnodorin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95733-02-1
Record name Daphnodorin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095733021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daphnodorin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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